4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol is a synthetic organic compound characterized by its unique molecular structure This compound features a phenol group substituted with chlorine and a methoxy group, along with an imino linkage to another chlorinated and methoxylated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol typically involves a multi-step process:
Formation of the imine linkage: This step involves the condensation of 5-chloro-2,4-dimethoxybenzaldehyde with 4-chloro-2-aminophenol under acidic or basic conditions to form the imine bond.
Chlorination and methoxylation: The phenolic compound is then subjected to chlorination and methoxylation reactions to introduce the chlorine and methoxy groups at specific positions on the aromatic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or imines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol is likely related to its ability to interact with biological molecules through its phenolic and imine groups. These interactions can affect various molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol: can be compared with other chlorinated and methoxylated phenolic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its imine linkage, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-chloro-2-[(5-chloro-2,4-dimethoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-14-7-15(21-2)12(6-11(14)17)18-8-9-5-10(16)3-4-13(9)19/h3-8,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNISEIWKUKATAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N=CC2=C(C=CC(=C2)Cl)O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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